

Inter-laboratory comparison of Canagliflozin Impurity 12 analytical methods

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Compound of Interest

Compound Name: Cagliflozin Impurity 12

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Comparative Guide to Analytical Methods for Canagliflozin Impurity 12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Canagliflozin Impurity 12. Due to the absence of publicly available, direct interlaboratory comparison studies, this document synthesizes data from various published analytical method development and validation reports. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, which are standard in pharmaceutical quality control.

Understanding Canagliflozin Impurity 12

Canagliflozin Impurity 12 is a process-related impurity that can be present in the final drug substance. Its chemical name is (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate[1] [2]. The diligent monitoring and control of this and other impurities are critical for ensuring the safety and efficacy of Canagliflozin.

Data Presentation: Comparison of Analytical Methods



The following tables summarize the performance of different chromatographic methods developed for the analysis of Canagliflozin and its related substances. While these studies do not always single out "Impurity 12," they establish methods capable of separating a range of impurities.

Table 1: Comparison of HPLC and UPLC Method Performance

| Parameter | Method 1: RP- HPLC[3] | Method 2: UPLC[4] | Method 3: UPC ² [5] |
|---|-----------------------------|---|--|
| Principle | Reverse Phase HPLC | Ultra-Performance Liquid Chromatography | Ultra-Performance Convergence Chromatography |
| Linearity Range | 1-15 μg/mL | Not Specified | Not Specified |
| Correlation Coefficient (R ²) | >0.999 (for all impurities) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.0039 μg/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.05% level spiking | 0.0119 μg/mL | Not Specified |
| Accuracy (% Recovery) | 98.0% - 102.0% (typical) | Within ICH limits | Not Specified |
| Precision (% RSD) | < 5.0% | Within ICH limits | Excellent reproducibility reported[5][6] |
| Analysis Run Time | Gradient, not specified | 10 minutes | 11 minutes (compared to 65 min for RP- HPLC)[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols derived from published literature.



Method 1: Reverse Phase HPLC for Related Substances[3]

This method is designed for the estimation of multiple impurities in Canagliflozin formulations.

- Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
- Column: Inertsil C8-3 (250 × 4.6 mm), 3 μm particle size.
- Column Temperature: 30°C.
- Mobile Phase A: 0.1% Orthophosphoric acid in water.
- Mobile Phase B: Acetonitrile and water (80:20 v/v).
- Elution: Gradient elution (specific gradient profile not detailed).
- Injection Volume: 15 μL.
- Sample Preparation: Tablets are dissolved and diluted in a suitable solvent, then filtered through a 0.45 μm PVDF syringe filter[3].
- Validation: The method was validated according to ICH guidelines for parameters including precision, accuracy, linearity, LOD, LOQ, and robustness[3].

Method 2: UPLC for Canagliflozin Assay and Stability[4]

This UPLC method offers a rapid analysis of Canagliflozin.

- Instrumentation: Ultra-Performance Liquid Chromatography system with a PDA detector.
- Column: C18 column (100 x 2 mm), 1.8 μm particle size.
- Mobile Phase: Water and Methanol (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Elution: Isocratic.



- Detection Wavelength: 286 nm.
- Run Time: 10 minutes.
- Validation: The method was developed and validated as per ICH Q2 guidelines, including stress degradation studies to prove its stability-indicating properties[4].

Method 3: Ultra-Performance Convergence Chromatography (UPC²) for Isomeric Impurities[5][6]

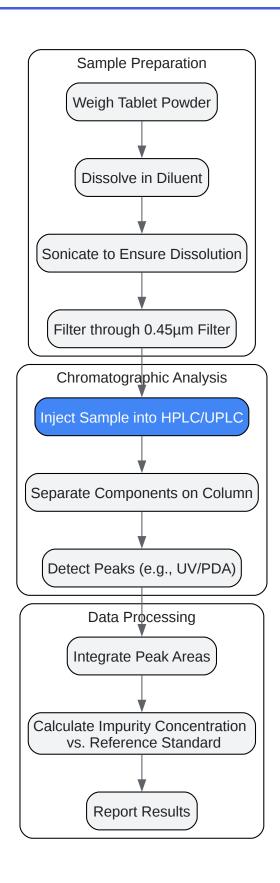
This method is particularly effective for separating isomeric impurities, which can be challenging with traditional RP-HPLC.

- Instrumentation: Waters ACQUITY UPC² System.
- Column Temperature: 45°C.
- Run Time: 11 minutes.
- Key Advantage: Provides faster separation and uses less organic solvent compared to conventional methods[5][6]. It demonstrated excellent selectivity for targeted impurity peaks[5].

Visualizations: Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key processes in the analysis of Canagliflozin impurities.

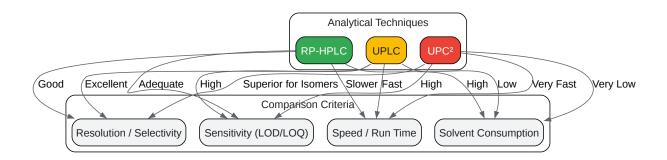




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Caption: General workflow for the analysis of Canagliflozin impurities.





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Caption: Logical comparison of chromatographic methods.

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- To cite this document: BenchChem. [Inter-laboratory comparison of Canagliflozin Impurity 12 analytical methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15126614#inter-laboratory-comparison-of-canagliflozin-impurity-12-analytical-methods]



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